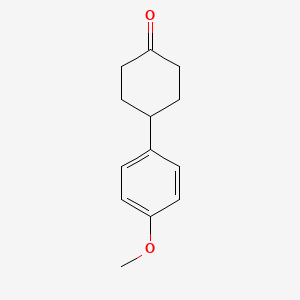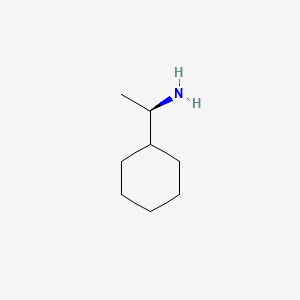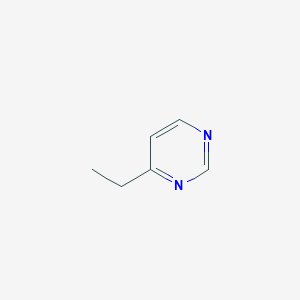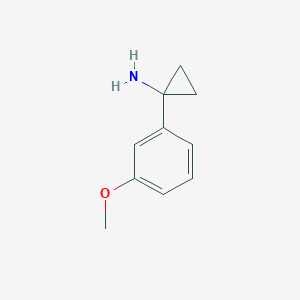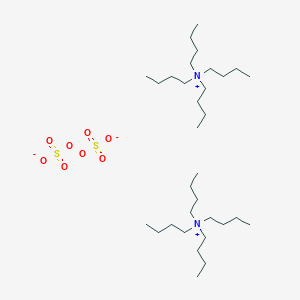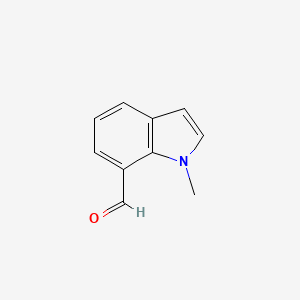
1-Methyl-1H-Indol-7-carbaldehyd
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiandrogene Anwendungen
“1-Methyl-1H-Indol-7-carbaldehyd” kann als Reaktant zur Herstellung von Antiandrogenen verwendet werden . Antiandrogene sind Medikamente, die die Wirkung von Androgenen (männlichen Hormonen) blockieren, was bei Erkrankungen wie Prostatakrebs von Vorteil sein kann.
Antithrombozytenmittel
Diese Verbindung kann auch bei der Synthese von Antithrombozytenmitteln verwendet werden . Diese Mittel verhindern Blutgerinnsel, indem sie die Thrombozytenaggregation hemmen, was bei der Behandlung und Vorbeugung von Schlaganfall, Herzinfarkt und anderen Erkrankungen im Zusammenhang mit Thrombose entscheidend ist.
Leber-X-Rezeptor (LXR)-Agonisten
Es dient als Reaktant zur Herstellung von Leber-X-Rezeptor (LXR)-Agonisten . LXR-Agonisten sind Medikamente, die LXRs aktivieren, die eine Schlüsselrolle bei der Kontrolle des Cholesterinspiegels spielen und möglicherweise zur Behandlung von Atherosklerose und anderen Herz-Kreislauf-Erkrankungen eingesetzt werden könnten.
Antagonisten des EP3-Rezeptors für Prostaglandin E2
Die Verbindung wird bei der Herstellung von Antagonisten des EP3-Rezeptors für Prostaglandin E2 verwendet . Diese Antagonisten können bei der Behandlung von Schmerzen und Entzündungen helfen, da Prostaglandin E2 an der Vermittlung von Schmerzen und Entzündungsreaktionen beteiligt ist.
Inhibitoren von Glykoprotein Perforin
“this compound” wird bei der Herstellung von Inhibitoren von Glykoprotein Perforin verwendet . Perforin ist ein Protein, das es zytotoxischen T-Zellen und natürlichen Killerzellen ermöglicht, ihre Ziele zu töten, und seine Inhibitoren können bei der Behandlung von Autoimmunerkrankungen und anderen Erkrankungen eingesetzt werden, bei denen diese Zellen überaktiv sind.
Antiviren-Anwendungen
Indolderivate, wie z. B. “this compound”, haben eine antivirale Aktivität gezeigt . Sie können die Replikation verschiedener Viren hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente macht.
Entzündungshemmende Anwendungen
Indolderivate besitzen auch entzündungshemmende Eigenschaften . Sie können die Produktion von pro-inflammatorischen Zytokinen und anderen Mediatoren der Entzündung hemmen, was bei Erkrankungen wie Arthritis, Asthma und anderen Entzündungskrankheiten von Vorteil sein kann.
Antikrebs-Anwendungen
Indolderivate haben eine Antikrebsaktivität gezeigt . Sie können das Wachstum verschiedener Arten von Krebszellen hemmen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Antikrebsmedikamente macht.
Safety and Hazards
Wirkmechanismus
Target of Action
1-Methyl-1H-indole-7-carbaldehyde, a derivative of indole, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that 1-Methyl-1H-indole-7-carbaldehyde may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 1-Methyl-1H-indole-7-carbaldehyde may have diverse molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-indole-7-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-methyl-1H-indole-7-carbaldehyde, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.
Cellular Effects
1-Methyl-1H-indole-7-carbaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to modulate the activity of key signaling pathways, such as the aryl hydrocarbon receptor pathway, which plays a role in immune response and inflammation . Additionally, 1-methyl-1H-indole-7-carbaldehyde can affect gene expression by acting as a ligand for nuclear receptors, thereby influencing the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 1-methyl-1H-indole-7-carbaldehyde involves its interaction with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, 1-methyl-1H-indole-7-carbaldehyde can bind to DNA and RNA, affecting gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-indole-7-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical modifications, which may alter their biological activity . Long-term exposure to 1-methyl-1H-indole-7-carbaldehyde in in vitro and in vivo studies has demonstrated sustained effects on cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 1-methyl-1H-indole-7-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
1-Methyl-1H-indole-7-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic pathways.
Transport and Distribution
The transport and distribution of 1-methyl-1H-indole-7-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . The distribution of 1-methyl-1H-indole-7-carbaldehyde is influenced by factors such as tissue perfusion, cellular uptake mechanisms, and binding affinity to cellular components.
Subcellular Localization
1-Methyl-1H-indole-7-carbaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
1-methylindole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBIAZYEJOMXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452921 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69047-36-5 | |
| Record name | 1-methyl-1H-indole-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)



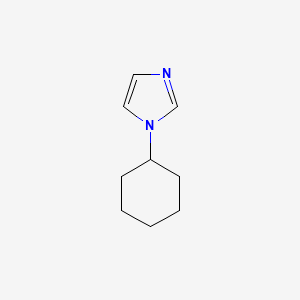
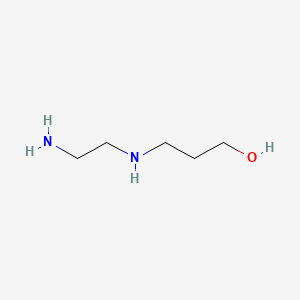
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
